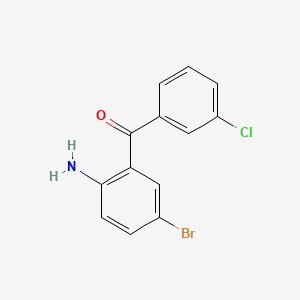
2,6-Dichlorochalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-Dichlorochalcone is an organic compound belonging to the chalcone family, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aromatic ring. Chalcones are a class of compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. The molecular formula of this compound is C15H10Cl2O, and it has a molecular weight of 277.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorochalcone typically involves the Claisen-Schmidt condensation reaction between 2,6-dichlorobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of heterogeneous catalysts such as potassium carbonate or basic alumina can further improve the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
2,6-Dichlorochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diketones.
Reduction: Formation of dihydrochalcone derivatives.
Substitution: Formation of substituted chalcone derivatives with various functional groups.
科学的研究の応用
作用機序
The mechanism of action of 2,6-Dichlorochalcone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
類似化合物との比較
2,6-Dichlorochalcone can be compared with other chalcone derivatives such as:
2,4-Dichlorochalcone: Similar structure but with chlorine atoms at the 2 and 4 positions.
4,4’-Dichlorochalcone: Chlorine atoms at the 4 positions on both aromatic rings.
2,4,6-Trichlorochalcone: Contains three chlorine atoms, leading to enhanced biological activity but increased toxicity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other chalcone derivatives .
特性
CAS番号 |
59826-46-9 |
|---|---|
分子式 |
C15H10Cl2O |
分子量 |
277.1 g/mol |
IUPAC名 |
(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |
InChIキー |
DBXDWKVTMRWZDM-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8740375.png)

![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]imidazole](/img/structure/B8740385.png)






